N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-phenoxybenzene-1-sulfonamide
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Overview
Description
N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-phenoxybenzene-1-sulfonamide is a complex organic compound that features a combination of furan, thiophene, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-phenoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates. The furan ring can be synthesized through the catalytic cross-ketonization of bio-based 2-methyl furoate and acetic acid over a zirconia catalyst . Thiophene derivatives can be synthesized using condensation reactions such as the Gewald reaction, which involves sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
The final step involves the sulfonation of the phenoxybenzene ring and subsequent coupling with the furan and thiophene intermediates under controlled conditions. This process may require the use of strong acids or bases and elevated temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Continuous-flow reactors and optimized reaction conditions would be employed to ensure high yield and purity. The use of catalysts and automated systems would enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-phenoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfone, while reduction of the sulfonamide group may produce the corresponding amine.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-phenoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-phenoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl (phenyl)methanone derivatives: These compounds share the furan and phenyl groups and exhibit similar chemical properties.
Thiophene-based analogs: Compounds with thiophene rings that have similar reactivity and applications.
Uniqueness
N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-phenoxybenzene-1-sulfonamide is unique due to its combination of furan, thiophene, and sulfonamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]-4-phenoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO6S3/c24-31(25,22-9-5-15-30-22)21(20-8-4-14-28-20)16-23-32(26,27)19-12-10-18(11-13-19)29-17-6-2-1-3-7-17/h1-15,21,23H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZSLWQIRAALEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=CO3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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